molecular formula C11H8N4O2S B3140843 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate CAS No. 478046-03-6

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate

Cat. No.: B3140843
CAS No.: 478046-03-6
M. Wt: 260.27 g/mol
InChI Key: SGRUFARWCSWTEF-UHFFFAOYSA-N
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Description

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is a novel chemical hybrid designed for advanced pharmacological research, merging a triazolo[4,3-b]pyridazine core with a thiophene carboxylate moiety. The triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with demonstrated potential in designing potent anticancer agents . Recent scientific investigations have shown that derivatives based on this core structure can function as powerful dual inhibitors of key oncogenic kinases, such as c-Met and Pim-1 . The inhibition of these specific kinases is a promising therapeutic strategy, as they play critical roles in tumor proliferation, metastasis, and the development of drug resistance . The incorporation of the 2-thiophenecarboxylate group is a strategic enhancement, as thiophene derivatives are well-established in drug discovery for their diverse biological activities and their ability to improve the pharmacokinetic properties of lead molecules . This combination makes this compound a compelling candidate for researchers exploring new small-molecule inhibitors, particularly in the fields of oncology and kinase signaling pathway analysis. Its primary research value lies in its potential to induce cell cycle arrest and promote apoptosis in cancer cell lines, providing a tool to study the underlying mechanisms of cell death and the interplay of related signaling pathways like PI3K/AKT/mTOR . This product is intended for non-clinical, in vitro research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c1-7-5-8(10-13-12-6-15(10)14-7)17-11(16)9-3-2-4-18-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRUFARWCSWTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161000
Record name 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478046-03-6
Record name 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478046-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazolo[4,3-b]pyridazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Halogenating Agents: Br2, Cl2

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate has shown promise in the development of novel pharmaceuticals. Its triazole and pyridazine moieties are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with triazole rings can act against a range of bacterial and fungal pathogens. Studies have demonstrated that derivatives of triazoles possess significant antibacterial properties, making them suitable candidates for antibiotic development .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies have indicated that modifications to the triazole structure can enhance cytotoxic effects against various cancer types .

Agrochemicals

The compound's ability to interact with biological systems also makes it a candidate for agricultural applications:

  • Pesticide Development : The incorporation of thiophene and triazole groups has been linked to enhanced insecticidal and fungicidal activity. Research has focused on synthesizing derivatives that target specific pests while minimizing environmental impact .

Material Science

Recent studies have explored the use of this compound in the development of advanced materials:

  • Polymeric Composites : The compound can be used as a building block for creating polymeric materials with tailored properties for electronics and coatings. Its thermal stability and chemical resistance make it suitable for high-performance applications .

Case Studies

Study TitleApplicationFindings
Synthesis and Antimicrobial Activity of Triazole DerivativesMedicinal ChemistryDemonstrated significant activity against Staphylococcus aureus, supporting further development as an antibiotic .
Evaluation of Triazole-Based FungicidesAgrochemicalsIdentified effective compounds against common agricultural pathogens, leading to new formulations for crop protection .
Development of Thermally Stable PolymersMaterial ScienceShowed improved mechanical properties and thermal resistance compared to traditional materials .

Mechanism of Action

The mechanism of action of 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival. The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The triazolopyridazine core allows for diverse substitutions at position 7. Key analogs include:

Compound Name Substituent at Position 8 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-Thiophenecarboxylate C₁₂H₉N₄O₂S 289.29* Sulfur-containing heterocycle
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol -OH C₆H₆N₄O 150.14 Parent alcohol; synthetic precursor
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenecarboxylate 4-Methoxybenzenecarboxylate C₁₅H₁₃N₄O₃ 297.29 Electron-rich aromatic substituent
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methylbenzenesulfonate 4-Methylbenzenesulfonate C₁₃H₁₂N₄O₃S 304.32 Sulfonate group; enhanced solubility

*Calculated based on parent alcohol (C₆H₆N₄O) + 2-thiophenecarbonyl moiety (C₅H₃O₂S).

Key Observations :

  • The 2-thiophenecarboxylate substituent introduces a sulfur atom, which may improve lipophilicity and π-π stacking compared to the 4-methoxybenzenecarboxylate analog .
  • The sulfonate derivative exhibits higher polarity due to the sulfonate group, likely enhancing aqueous solubility but reducing membrane permeability.

Biological Activity

6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C13H12N4O2S
  • Molecular Weight : 288.33 g/mol
  • CAS Number : 478046-24-1

The compound features a triazole ring fused with a pyridazine structure, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the triazole moiety. For instance, compounds similar to 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that triazole derivatives can inhibit the proliferation of human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The compounds were evaluated using the MTT assay, revealing significant cytotoxicity at micromolar concentrations .
  • Mechanism of Action : The mechanism by which these compounds exert their effects is often linked to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives show activity against various bacterial strains and fungi.

Summary of Findings

  • Bacterial Inhibition : Certain derivatives demonstrated effective inhibition against pathogenic bacteria, suggesting potential use as antibacterial agents .
  • Fungal Activity : The presence of the thiophene moiety enhances the antifungal activity of the compound, making it a candidate for further development in antifungal therapies .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds with similar structures have been reported to exhibit:

  • Anti-inflammatory properties
  • Antioxidant activity
  • Antiparasitic effects

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCell Line / PathogenIC50 (µM)Reference
CytotoxicityHuman melanoma IGR3915
CytotoxicityTriple-negative breast cancer MDA-MB-23110
AntibacterialE. coli20
AntifungalCandida albicans25
Anti-inflammatoryVarious modelsN/A

Q & A

Q. What are the recommended synthetic routes for 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate?

A multi-step synthesis approach is typically employed, starting with functionalization of the triazolopyridazine core followed by esterification with 2-thiophenecarboxylic acid. Key steps include:

  • Core synthesis : Cyclocondensation of hydrazine derivatives with substituted pyridazines.
  • Esterification : Use of coupling agents (e.g., DCC/DMAP) to attach the 2-thiophenecarboxylate group. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical for confirming structural integrity. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediate steps .

Q. What safety protocols should be followed when handling this compound?

While no specific hazard data exists for this compound, analogs like 6-chloro-7-cyclobutyl-triazolopyridazine derivatives require standard laboratory safety practices:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation/contact.
  • Adhere to institutional chemical hygiene plans, including waste disposal protocols for halogenated heterocycles .

Q. How can researchers validate the purity of this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Melting point analysis : Compare experimental values to literature data.
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated for related triazolopyridazine esters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT) model reaction pathways:

  • Transition state analysis : Identify energy barriers for nucleophilic/electrophilic attacks on the triazole or thiophene rings.
  • Solvent effects : Use COSMO-RS to simulate solvent interactions. Integrate results with ICReDD’s reaction design framework, which combines computational predictions with high-throughput experimentation to validate reactivity .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Systematic validation is required:

  • Benchmarking : Compare computed 1H^1H-NMR shifts (via GIAO-DFT) with experimental data.
  • Dynamic effects : Use MD simulations to account for conformational flexibility in solution.
  • Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations). Feedback loops between experimental and computational teams are critical for refining models .

Q. How can Design of Experiments (DOE) optimize reaction conditions for derivatives of this compound?

Apply factorial design principles:

  • Variables : Catalyst loading, temperature, solvent polarity.
  • Response surface methodology (RSM) : Maximize yield while minimizing side reactions. For example, a 3k^k factorial design could optimize esterification efficiency, as seen in similar triazolopyridazine systems .

Q. What role does the thiophene moiety play in modulating biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-rich thiophene : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
  • Steric effects : Methyl substitution at position 6 may reduce metabolic degradation. Comparative crystallography of analogs (e.g., ethyl triazolopyridazine carboxylates) reveals binding motifs .

Q. How can heterogeneous catalysis improve scalability for synthesizing this compound?

Test immobilized catalysts (e.g., Pd/Cu on mesoporous silica):

  • Reusability : Assess catalyst stability over multiple cycles.
  • Kinetic profiling : Compare turnover frequencies (TOF) with homogeneous systems. Membrane separation technologies (e.g., nanofiltration) can aid in product purification .

Q. What advanced techniques characterize degradation products under environmental conditions?

Use LC-MS/MS and 19F^{19}F-NMR (if fluorinated analogs are studied):

  • Photodegradation : Expose to UV light and monitor by HPLC.
  • Hydrolysis studies : Vary pH (2–12) to identify stable fragments. Computational toxicity prediction tools (e.g., ECOSAR) assess ecological risks .

Methodological Guidance

  • For spectral contradictions : Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve signal overlap .
  • For computational modeling : Use hybrid functionals (e.g., B3LYP-D3) with triple-ζ basis sets to balance accuracy and computational cost .
  • For process optimization : Combine DOE with machine learning to iteratively refine reaction parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.